Stigmasta-3,5-diene

Description

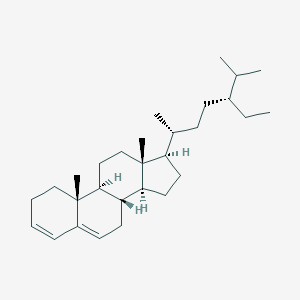

Structure

3D Structure

Propriétés

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCTZARHLGPHMT-BPIBQTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the formation mechanism of Stigmasta-3,5-diene from β-sitosterol?

An In-depth Technical Guide on the Formation Mechanism of Stigmasta-3,5-diene from β-Sitosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of this compound from its precursor, β-sitosterol. The content herein details the underlying chemical transformations, relevant quantitative data, and generalized experimental protocols.

Introduction

β-sitosterol is a ubiquitous phytosterol found in plants and a common component in the human diet. Its chemical structure lends itself to various transformations, one of which is the formation of this compound. This conversion is of particular interest in food chemistry, as the presence of this compound can be an indicator of the refining processes in vegetable oils, such as olive oil[1][2][3]. Understanding the mechanism of its formation is crucial for controlling its presence in food products and for its potential applications in other areas of chemical synthesis. The formation of this compound is primarily an acid-catalyzed dehydration reaction, often occurring at elevated temperatures[4].

The Chemical Formation Mechanism

The conversion of β-sitosterol to this compound is a classic example of an acid-catalyzed dehydration of a secondary alcohol, which proceeds via an E1 (elimination, unimolecular) mechanism. This multi-step process involves the formation of a carbocation intermediate.

The key steps are as follows:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group at the C-3 position of β-sitosterol by an acid catalyst (e.g., H₂SO₄, H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). This is a rapid and reversible step.

-

Formation of a Carbocation Intermediate: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C-3 position. This is the rate-determining step of the reaction.

-

Deprotonation and Double Bond Formation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon (C-4), resulting in the formation of a double bond between C-3 and C-4, yielding Stigmasta-3-ene.

-

Allylic Carbocation Formation and Rearrangement: The double bond in Stigmasta-3-ene can be protonated by the acid catalyst at the C-3 position, leading to the formation of a more stable secondary carbocation at C-4. This carbocation is in equilibrium with an allylic carbocation, which is stabilized by resonance.

-

Final Deprotonation to Form the Conjugated Diene: A base then abstracts a proton from C-6, leading to the formation of a double bond between C-5 and C-6. This results in the final product, the thermodynamically more stable conjugated system of this compound.

Visualization of the Formation Mechanism

The following diagram illustrates the step-by-step reaction mechanism for the formation of this compound from β-sitosterol.

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

The formation of this compound is influenced by several factors, including temperature, catalyst type, and reaction time. Quantitative data on this reaction is often generated in the context of food processing or as a side reaction in other synthetic processes.

| Parameter | Value | Conditions | Catalyst | Reference |

| Yield as Side Product | 3% | 240 °C, 7 hours | ZnO | [4] |

| Kinetic Studies | Apparent kinetic constants (Kap), rate constants, and thermodynamic parameters determined. | Deodorization of olive oil | Acid-catalyzed |

Note: Specific values for the kinetic and thermodynamic parameters from the olive oil studies require access to the full publications.

Experimental Protocols

While a specific, standardized protocol for the sole purpose of synthesizing this compound from β-sitosterol is not prevalent in the literature, a general procedure can be outlined based on the principles of acid-catalyzed dehydration and purification methods for sterols.

Generalized Synthesis Protocol

-

Reactant Preparation: A solution of β-sitosterol is prepared in a high-boiling point, non-polar solvent (e.g., toluene or xylene).

-

Catalyst Addition: A strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel.

-

Elution: A gradient of ethyl acetate in hexane is typically used as the eluent.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Final Concentration: The pure fractions are combined and the solvent is evaporated to yield the purified product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and analysis of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The formation of this compound from β-sitosterol is a well-understood acid-catalyzed dehydration reaction that proceeds through a carbocation intermediate. The reaction is sensitive to conditions such as temperature and the presence of catalysts. While often considered a byproduct in food processing and other chemical syntheses, a targeted approach to its synthesis can be achieved through the application of standard organic chemistry methodologies. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with phytosterols and their derivatives.

References

Stigmasta-3,5-diene in Vegetable Oils: A Technical Guide to its Natural Occurrence and Typical Concentrations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of stigmasta-3,5-diene in vegetable oils, focusing on its natural occurrence, formation during refining processes, and typical concentration ranges in various commercially available oils. This document is intended to serve as a comprehensive resource for professionals in research, quality control, and drug development who require a thorough understanding of this compound.

Introduction: this compound as a Marker of Refinement

This compound is a steroidal hydrocarbon that is not naturally present in crude or virgin vegetable oils.[1][2] Its presence in vegetable oils is a well-established indicator of refining processes, particularly those involving heat and acid-activated bleaching earths.[3] The formation of this compound is primarily due to the dehydration of β-sitosterol, a common phytosterol found in many vegetable oils.[4] Consequently, the detection and quantification of this compound are crucial for verifying the authenticity of virgin vegetable oils and for quality control of refined oils.

Formation of this compound

The conversion of β-sitosterol to this compound is a chemical transformation that occurs under the harsh conditions of oil refining, specifically during the bleaching and deodorization steps. The high temperatures and the presence of acidic catalysts, such as activated bleaching clays, facilitate the removal of a water molecule from the β-sitosterol structure, leading to the formation of a conjugated double bond system in the this compound molecule.

Typical Concentration of this compound in Vegetable Oils

The concentration of this compound in vegetable oils can vary significantly depending on the type of oil and the specific conditions of the refining process. Virgin oils are expected to have non-detectable levels. The following table summarizes the typical concentrations found in various refined vegetable oils.

| Vegetable Oil | Typical Concentration Range (mg/kg) | Notes |

| Virgin Olive Oil | < 0.15 | International Olive Council (IOC) and Codex Alimentarius limit for extra virgin olive oil. |

| Refined Olive Oil | 0.5 - 15.0 | The concentration can vary based on the intensity of the refining process. |

| Olive-Pomace Oil | 15.0 - 50.0 | Generally contains higher levels due to the harsher extraction and refining methods. |

| Refined Sunflower Oil | 1.0 - 10.0 | Levels are influenced by the specific bleaching and deodorization parameters used. |

| Refined Soybean Oil | Detectable to low mg/kg levels | Official methods are applicable, indicating its presence in refined versions. Specific ranges are less commonly reported but are expected to be in a similar range to other refined seed oils.[1] |

| Refined Canola Oil | Detectable to low mg/kg levels | Similar to soybean oil, its presence is an indicator of refining, with concentrations depending on processing conditions. |

Experimental Protocols for the Determination of this compound

The quantification of this compound in vegetable oils is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). The official methods provided by the American Oil Chemists' Society (AOCS) and the International Olive Council (IOC) are widely recognized.

AOCS Official Method Cd 26-96 / IOC/T.20/Doc. No 11

This method is applicable to all vegetable oils for the determination of stigmastadienes in the range of 0.01 to 4.0 mg/kg.

1. Principle: The method involves the saponification of the oil sample, followed by the extraction of the unsaponifiable matter. The steroidal hydrocarbon fraction is then isolated using column chromatography and subsequently analyzed by capillary gas chromatography.

2. Reagents:

-

Potassium hydroxide solution (2 M in ethanol)

-

Hexane (chromatography grade)

-

Anhydrous sodium sulfate

-

Silica gel 60 (70-230 mesh)

-

Cholesta-3,5-diene (internal standard)

3. Apparatus:

-

Reflux condenser and flasks

-

Separatory funnels

-

Glass chromatography column (1.5 cm i.d. x 30 cm length)

-

Rotary evaporator

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

-

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

4. Procedure:

-

Saponification: Weigh approximately 20 g of the oil sample into a flask. Add the internal standard solution and 75 mL of 2 M ethanolic potassium hydroxide. Reflux for 30 minutes.

-

Extraction of Unsaponifiable Matter: After cooling, transfer the solution to a separatory funnel. Add 100 mL of distilled water and 100 mL of hexane. Shake vigorously and allow the layers to separate. Collect the upper hexane layer. Repeat the extraction twice more with 100 mL portions of hexane.

-

Washing: Wash the combined hexane extracts with 100 mL portions of ethanol/water (1:1 v/v) until the washings are neutral to phenolphthalein.

-

Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator.

-

Column Chromatography:

-

Prepare a silica gel column in hexane.

-

Dissolve the unsaponifiable matter in a small amount of hexane and apply it to the column.

-

Elute the steroidal hydrocarbon fraction with hexane. The first fraction containing saturated hydrocarbons is discarded, and the second fraction containing the stigmastadienes is collected.

-

Evaporate the solvent from the collected fraction.

-

-

Gas Chromatography Analysis:

-

Dissolve the residue in a known volume of hexane.

-

Inject an aliquot into the gas chromatograph.

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Initial temperature of 235 °C, hold for 6 minutes, then ramp to 245 °C at 2 °C/minute.

-

Detector Temperature (FID): 300 °C

-

Carrier Gas: Helium or Hydrogen

-

-

5. Calculation: The concentration of this compound is calculated by comparing the peak area of the analyte to that of the internal standard.

Conclusion

The presence and concentration of this compound serve as a reliable indicator of the refining history of vegetable oils. For researchers, scientists, and professionals in drug development, understanding the levels of this compound is essential for assessing the quality and authenticity of raw materials. The standardized analytical methods provide a robust framework for the accurate quantification of this compound, ensuring product quality and compliance with regulatory standards.

References

- 1. Stigmastadienes in Vegetable Oils [library.aocs.org]

- 2. internationaloliveoil.org [internationaloliveoil.org]

- 3. scielo.br [scielo.br]

- 4. Formation of this compound in olive oil during deodorization and/or physical refining using nitrogen as stripping gas | Grasas y Aceites [grasasyaceites.revistas.csic.es]

Unveiling the Bioactive Potential: A Technical Review of Stigmasta-3,5-diene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the biological activities of Stigmasta-3,5-diene and its derivatives. This compound is a steroidal compound found in various plant sources and is a dehydration product of β-sitosterol, a common phytosterol. This guide summarizes the current scientific literature on its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery efforts.

Cytotoxic Activity

This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | Resazurin Assay | 21.92 | [1][2] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | Resazurin Assay | 22.94 | [1][2] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | Resazurin Assay | 16.82 | [1] |

| Stigmasta-5,22-dien-3,7-dione | Whole Blood (Oxidative Burst) | - | 15.6 ± 2.1 | |

| Stigmasterol | SNU-1 (Gastric Cancer) | - | 15 |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or its derivatives) and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Resazurin Assay for Cytotoxicity

The resazurin assay is a fluorescent method to measure cell viability.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate cell viability and EC50 values similarly to the MTT assay.

Antimicrobial Activity

This compound and its derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

| Compound/Fraction | Microorganism | Assay | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Stigma-5, 22, -diene-3-O-β-D-glucopyranoside | Staphylococcus aureus | - | - | 32 | |

| Stigma-5, 22, -diene-3-O-β-D-glucopyranoside | Streptococcus pyogenes | - | - | 30 | |

| Stigma-5, 22, -diene-3-O-β-D-glucopyranoside | Candida tropicalis | - | - | 30 | |

| Cordia rothii roots fraction KA-C | Various Bacteria | Broth Microdilution | 31.25 - 250 | - |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and related compounds have been investigated, suggesting their potential in modulating inflammatory responses. Stigmasterol, a precursor, has been shown to reduce edema and myeloperoxidase activity in models of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding and Treatment: Seed the cells in a 24-well plate and treat with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate for 24 hours.

-

Analysis of Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits. Nitric oxide (NO) production can be measured using the Griess reagent.

Antioxidant Activity

The antioxidant potential of this compound and its derivatives is attributed to their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity.

-

Sample Preparation: Prepare different concentrations of the test compound in methanol.

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: Mix the test sample with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are mediated through various signaling pathways. The diagrams below illustrate some of the key pathways and a general workflow for investigating the bioactivity of these compounds.

General workflow for bioactivity screening of this compound.

Potential apoptotic signaling pathway of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with diverse biological activities. The data and protocols presented in this guide offer a solid foundation for researchers to explore their therapeutic potential further. Future investigations should focus on elucidating the precise mechanisms of action, exploring a wider range of biological targets, and conducting in vivo studies to validate the in vitro findings. The structural versatility of the stigmastane skeleton provides ample opportunities for medicinal chemists to design and synthesize novel analogs with enhanced potency and selectivity.

References

An In-Depth Technical Guide to the Laboratory Synthesis and Isolation of Stigmasta-3,5-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the laboratory synthesis and isolation of Stigmasta-3,5-diene, a significant steroidal hydrocarbon found in various plant oils. This document details the underlying chemical reactions, offers step-by-step experimental protocols, and presents quantitative data to support reproducible research.

Introduction

This compound is a naturally occurring sterane that is commonly formed from the dehydration of β-sitosterol, a ubiquitous phytosterol in plants.[1][2][3] Its presence and concentration, particularly in edible oils like olive oil, are often indicative of refining processes, as its formation is promoted by heat and acidic conditions.[1][2] Beyond its role as a marker for oil quality, this compound and related steroidal compounds are of interest to researchers for their potential biological activities and as precursors for the synthesis of other steroids. This guide will focus on the two primary approaches for obtaining this compound in a laboratory setting: direct synthesis from common phytosterols and isolation from natural sources.

Laboratory Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the acid-catalyzed dehydration of β-sitosterol or stigmasterol. This reaction proceeds via an elimination mechanism, where a protonated hydroxyl group leaves as a water molecule, and a subsequent deprotonation results in the formation of a conjugated diene system.

Synthesis via Acid-Catalyzed Dehydration of β-Sitosterol

This method relies on the use of a strong acid to facilitate the removal of the hydroxyl group at the C-3 position and a hydrogen atom from either the C-4 or C-2 position, leading to the formation of a double bond. The conjugated this compound is the thermodynamically favored product.

Reaction Scheme:

Caption: Acid-catalyzed dehydration of β-Sitosterol.

Experimental Protocol:

While a specific, detailed, and reproducible laboratory protocol for the high-yield synthesis of this compound is not extensively detailed in the provided search results, the general procedure can be outlined based on the principles of sterol dehydration. The following is a representative protocol:

-

Dissolution: Dissolve β-sitosterol in a suitable inert solvent such as toluene or dioxane.

-

Acid Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution while stirring.

-

Reaction: Heat the mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize the acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a non-polar eluent like hexane or petroleum ether.

Quantitative Data:

| Parameter | Value | Source |

| Starting Material | β-Sitosterol or Stigmasterol | |

| Product | This compound | |

| Purity (from DOD) | >97% | |

| Yield (from DOD) | 80-90% |

Table 1: Purity and Yield of Phytosterols from Deodorizer Distillate (DOD).

Isolation of this compound from Natural Sources

This compound is naturally formed during the industrial refining of vegetable oils. Therefore, refined oils and deodorizer distillates serve as potential sources for its isolation. The isolation process typically involves a multi-step chromatographic purification.

Isolation from Refined Vegetable Oil

The official methods for the determination of this compound in olive oil provide a basis for its isolation on a larger scale. These methods generally involve saponification to remove fatty acids, followed by chromatographic separation.

Experimental Workflow:

Caption: Isolation of this compound from refined oil.

Experimental Protocol:

The following protocol is adapted from the general procedures described for the analysis of stigmastadienes in olive oil.

-

Saponification: Reflux a sample of the refined oil with a solution of potassium hydroxide in ethanol to saponify the triglycerides.

-

Extraction: After cooling, extract the unsaponifiable matter with a non-polar solvent like petroleum ether.

-

Washing: Wash the petroleum ether extract with water and ethanol-water mixtures to remove residual soaps and other polar impurities.

-

Drying and Concentration: Dry the extract over anhydrous sodium sulfate and evaporate the solvent.

-

Column Chromatography: Subject the residue to column chromatography on a silica gel column.

-

Elution: Elute the column with petroleum ether. The stigmastadienes, being non-polar hydrocarbons, will elute in the early fractions.

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

-

Further Purification (Optional): For higher purity, a subsequent purification by high-performance liquid chromatography (HPLC) on a reverse-phase column can be performed.

Quantitative Data:

The concentration of this compound in refined vegetable oils can vary significantly depending on the type of oil and the refining process.

| Oil Type | Stigmastadiene Concentration (mg/kg) | Source |

| Refined Vegetable Oils (general) | 1 - 100 | |

| Refined Olive Oil | 0.3 - 0.9 | |

| Virgin Olive Oils (adulterated) | Levels can be higher than expected |

Table 2: Typical Concentrations of Stigmastadienes in Vegetable Oils.

Analytical Characterization

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of this compound. The mass spectrum of this compound shows a characteristic fragmentation pattern that allows for its unambiguous identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection at around 235 nm is commonly used for the quantification of stigmastadienes. Reverse-phase columns are typically employed for the separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the isolated this compound by identifying the characteristic signals of the conjugated diene system and the rest of the steroidal skeleton.

Conclusion

The laboratory synthesis and isolation of this compound are well-established processes. The acid-catalyzed dehydration of readily available phytosterols provides a direct synthetic route, while chromatographic separation from refined vegetable oils offers an effective isolation strategy. The choice of method will depend on the desired quantity and purity of the final product, as well as the available starting materials and equipment. For researchers in drug development and related fields, a thorough understanding of these methods is crucial for obtaining this important steroidal compound for further investigation.

References

An In-Depth Technical Guide to the Spectroscopic Interpretation of Stigmasta-3,5-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-3,5-diene is a naturally occurring phytosterol found in various plant oils, and its presence can be indicative of refining processes.[1] As a key biomarker and a potential precursor in various synthetic pathways, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount for researchers in natural product chemistry, food science, and drug development. This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed data tables, experimental protocols, and visualizations to facilitate a deeper understanding of its molecular architecture.

Molecular Structure and Properties

This compound possesses the molecular formula C₂₉H₄₈ and a molecular weight of 396.7 g/mol .[2][3] The structure features a characteristic tetracyclic steroid core with a conjugated diene system in the A and B rings and a C₁₀H₂₁ side chain at C-17.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~5.55 | m | |

| H-4 | ~5.37 | d | ~5.2 |

| H-6 | ~5.15 | m | |

| H-18 (CH₃) | ~0.54 | s | |

| H-19 (CH₃) | ~0.83 | s | |

| H-21 (CH₃) | ~0.92 | d | ~6.5 |

| H-26 (CH₃) | ~0.82 | d | ~6.8 |

| H-27 (CH₃) | ~0.84 | d | ~6.8 |

| H-29 (CH₃) | ~0.85 | t | ~7.5 |

Note: Specific assignments for all protons in the complex aliphatic region are not fully resolved in standard 1D spectra and often require 2D NMR techniques for complete elucidation. The values presented are based on typical ranges for similar steroidal structures.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~121.7 |

| C-4 | ~129.3 |

| C-5 | ~140.8 |

| C-6 | ~121.1 |

| C-10 | ~36.5 |

| C-13 | ~42.3 |

| C-18 | ~11.9 |

| C-19 | ~19.4 |

Note: This table presents key chemical shifts for the distinctive carbons in the this compound structure. Full assignment requires advanced NMR studies. For comparison, the related compound stigmasta-5,22-dien-3β-O-D-tetraacetylglucopyranoside shows characteristic steroidal carbon signals, though with different substitution patterns.[4]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3030 | Medium | =C-H Stretch (alkene) |

| 2960-2850 | Strong | C-H Stretch (alkane) |

| ~1650 | Medium | C=C Stretch (conjugated diene) |

| ~1465 | Medium | C-H Bend (CH₂) |

| ~1375 | Medium | C-H Bend (CH₃) |

Table 4: Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 396 | High | [M]⁺ (Molecular Ion) |

| 381 | Moderate | [M - CH₃]⁺ |

| 255 | High | [M - C₁₀H₂₁ (side chain)]⁺ |

| 213 | Moderate | Fission of D-ring |

| 147 | Moderate | |

| 145 | Moderate | |

| 105 | High |

The mass spectrum of stigmastane-3,5-diene is available in the NIST WebBook.[5]

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by several key regions. The olefinic protons of the conjugated diene system appear in the downfield region between δ 5.0 and 5.6 ppm. Specifically, the proton at C-4 often appears as a doublet, while the protons at C-3 and C-6 are typically multiplets due to coupling with neighboring protons. The upfield region is dominated by the signals of the numerous aliphatic protons of the steroidal core and the side chain. The two angular methyl groups, C-18 and C-19, give rise to sharp singlets at approximately δ 0.54 and 0.83 ppm, respectively. The methyl groups of the side chain (C-21, C-26, C-27, and C-29) appear as doublets or a triplet, reflecting their respective connectivities.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The four sp² hybridized carbons of the conjugated diene system (C-3, C-4, C-5, and C-6) are readily identified in the downfield region, typically between δ 120 and 141 ppm. The quaternary carbons, C-10 and C-13, are also distinct. The remaining numerous sp³ hybridized carbons of the steroid nucleus and the side chain resonate in the upfield region.

Infrared (IR) Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The C-H stretching vibrations of the alkene (=C-H) are observed just above 3000 cm⁻¹, while the more intense C-H stretching vibrations of the alkane portions of the molecule appear just below 3000 cm⁻¹. The most diagnostic feature is the C=C stretching vibration of the conjugated diene system, which typically appears around 1650 cm⁻¹. The spectrum is further characterized by various C-H bending vibrations for the methylene and methyl groups in the fingerprint region.

Mass Spectrum

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 396, consistent with its molecular formula. A key fragmentation pathway involves the loss of the C-17 side chain, resulting in a high-intensity peak at m/z 255. This fragmentation is characteristic of sterols and helps to confirm the nature of the side chain. Other significant fragments arise from the cleavage of the D-ring and further fragmentation of the steroid nucleus.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following are generalized procedures for the analysis of phytosterols like this compound.

Sample Preparation for NMR and IR

For NMR and IR analysis, this compound should be of high purity. It can be isolated from natural sources or synthesized and purified by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Utilize proton-decoupled mode to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR : For complete and unambiguous assignments of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy

-

Sample Preparation : The sample can be prepared as a thin film by dissolving a small amount in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of phytosterols in complex mixtures.

-

Sample Preparation and Derivatization : For GC analysis, phytosterols are often derivatized to increase their volatility. A common method is silylation, where the sample is treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert hydroxyl groups to trimethylsilyl (TMS) ethers. For this compound which lacks a hydroxyl group, derivatization may not be necessary, but it is a common step for general phytosterol analysis.

-

Instrumentation : Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for separation.

-

GC Conditions :

-

Injector Temperature : 250-300 °C.

-

Oven Temperature Program : Start at a lower temperature (e.g., 180-200 °C), hold for a few minutes, and then ramp up to a final temperature of around 280-300 °C.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV is standard.

-

Mass Range : Scan from m/z 40 to 600.

-

Ion Source and Transfer Line Temperatures : Typically set to 230 °C and 280 °C, respectively.

-

Visualization of Analytical Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

Stigmasta-3,5-diene CAS registry number and chemical synonyms.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Stigmasta-3,5-diene, a significant steroidal hydrocarbon. The document details its chemical identity, physical properties, formation pathway, and established analytical methodologies. This guide is intended to serve as a foundational resource for professionals engaged in food science, quality control, and natural product chemistry.

Chemical Identity and Synonyms

This compound is a phytosterol derivative primarily known as a marker for the refining process in vegetable oils.[1][2] Its presence, particularly in olive oil, indicates thermal treatment, as it is formed from the dehydration of β-sitosterol during processes like deodorization.[2]

The compound is identified by the CAS Registry Number 4970-37-0 .[3][4] It is known by several synonyms, which are crucial for comprehensive literature and database searches.

-

Common Synonyms: 24-Ethylcholesta-3,5-diene, 3,5-Stigmastadiene

-

IUPAC Name: (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

-

Other Identifiers: DTXSID601000829, ICCTZARHLGPHMT-BPIBQTEVSA-N

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for analytical method development, solubility studies, and understanding its behavior in various matrices.

| Property | Value | Source |

| CAS Registry Number | 4970-37-0 | |

| Molecular Formula | C₂₉H₄₈ | |

| Molecular Weight | 396.69 g/mol | |

| Exact Mass | 396.375601531 Da | |

| Purity (Commercial) | ≥95% | |

| logP (Octanol/Water) | 8.830 | |

| Water Solubility (log) | -9.07 (mol/L) | |

| Topological Polar Surface Area | 0 Ų | |

| Complexity (PubChem) | 638 |

Formation Pathway

This compound is not typically a naturally occurring constituent of crude vegetable oils. Its formation is a direct consequence of the high temperatures and acidic conditions employed during the physical refining and deodorization of oils. The primary precursor for its synthesis is β-sitosterol, a common phytosterol found in plants. The process involves an acid-catalyzed dehydration reaction.

Caption: Formation of this compound from β-sitosterol.

Experimental Protocols

The quantification of this compound is a standard procedure for assessing the quality and authenticity of virgin olive oils, as its presence indicates adulteration with refined oils. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This method is widely used for the routine analysis of this compound in fats and oils.

-

Principle: Steradienes, being nonpolar compounds, are first separated from the more polar lipid components via silica gel column chromatography. The resulting nonpolar fraction is then concentrated and analyzed by Reversed-Phase HPLC (RP-HPLC) with UV detection.

-

Sample Preparation (Silica Gel Chromatography):

-

Prepare a silica gel column using petroleum ether.

-

Dissolve a known mass of the oil sample in petroleum ether.

-

Apply the sample to the column.

-

Elute the nonpolar fraction containing steradienes with petroleum ether.

-

Evaporate the eluate to a specific volume.

-

-

HPLC Conditions:

-

Column: RP-18 column.

-

Mobile Phase: Isocratic mixture of acetonitrile and tetrahydrofuran.

-

Detection: UV detector set at 235 nm.

-

Quantification: An internal standard, such as 3,5-cholestadiene, is often used for accurate quantification, especially in virgin oils where concentrations are low. For refined oils, an external standard calibration curve can be used.

-

GC-MS provides high sensitivity and specificity, confirming the identity of the detected peaks.

-

Principle: The sample, after appropriate cleanup, is injected into a gas chromatograph where compounds are separated based on their volatility and interaction with the stationary phase. The separated compounds then enter a mass spectrometer for detection and identification based on their mass-to-charge ratio.

-

Sample Preparation: Similar to the HPLC method, an initial cleanup step using column chromatography is typically required to isolate the steroidal hydrocarbon fraction.

-

GC-MS Conditions:

-

Column: A nonpolar capillary column, such as one with a 5% phenyl methyl silicon stationary phase (e.g., DB-5), is commonly used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A programmed temperature ramp is employed, for instance, starting at 235°C, holding for several minutes, and then increasing to 285°C.

-

Injector and Detector Temperatures: Injector temperature is typically set high (e.g., 300°C) to ensure rapid volatilization.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Detection: The mass spectrometer is operated in either full scan mode to identify compounds or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.

-

Caption: General workflow for sample preparation.

Biological Activity

While extensive research exists on the biological activities of related phytosterols like stigmasterol and β-sitosterol, which exhibit anti-inflammatory, antimicrobial, and antioxidant properties, there is limited direct evidence attributing significant pharmacological effects to this compound itself. Its primary relevance in scientific literature is as a chemical marker for thermal processing in edible oils. Some studies performing GC-MS analysis on plant extracts have identified this compound as a component of fractions that exhibit antimicrobial or antioxidant activity, but the activity is not ascribed to this compound alone.

Conclusion

This compound is a key analyte in food science, particularly for the quality control of edible oils. Its well-defined chemical properties and established formation pathway from β-sitosterol make it a reliable indicator of refining processes. The analytical methods for its detection and quantification are robust and widely implemented. While it belongs to the broadly bioactive class of phytosterols, its specific pharmacological profile remains an area for potential future investigation. For now, its principal role remains that of a critical quality marker for ensuring the authenticity of high-value products like virgin olive oil.

References

Comprehensive literature review of Stigmasta-3,5-diene in food chemistry.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-3,5-diene, a steroidal hydrocarbon, serves as a critical marker in food chemistry, primarily for the detection of refined vegetable oils in their virgin counterparts. Its formation through the dehydration of β-sitosterol during industrial refining processes, particularly deodorization and bleaching, makes it an invaluable indicator of thermal treatment. This technical guide provides a comprehensive literature review of this compound, detailing its formation, occurrence in various food matrices, and the analytical methodologies for its quantification. Special emphasis is placed on providing detailed experimental protocols and quantitative data to aid researchers in their understanding and analysis of this compound.

Introduction

This compound is a significant compound in the field of food chemistry, not for its nutritional value, but for what its presence reveals about the history of a food product. This steroidal hydrocarbon is not naturally present in crude vegetable oils but is formed from the dehydration of β-sitosterol, a common phytosterol, under the high temperatures and acidic conditions characteristic of the refining process.[1][2] Consequently, the detection and quantification of this compound have become a standard method for assessing the authenticity of virgin and cold-pressed oils, most notably extra virgin olive oil.[3][4] Its presence above certain thresholds indicates the admixture of refined oils. This guide will delve into the fundamental aspects of this compound, from its chemical genesis to its analytical determination, providing a robust resource for professionals in food science and related disciplines.

Formation of this compound

The genesis of this compound in food products is a direct consequence of the chemical transformations that occur during the industrial refining of vegetable oils. The primary precursor for this compound is β-sitosterol, a ubiquitous phytosterol found in plant-based oils.

Chemical Pathway

The formation of this compound from β-sitosterol is an acid-catalyzed dehydration reaction, which proceeds via an E1 elimination mechanism. This process is particularly prevalent during the bleaching and deodorization stages of oil refining, where high temperatures (often exceeding 200°C) and acid-activated bleaching earths are employed.[5]

The reaction mechanism can be summarized in the following steps:

-

Protonation of the Hydroxyl Group: The hydroxyl group at the C-3 position of the β-sitosterol molecule is protonated by an acid catalyst, forming a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C-3 position.

-

Carbocation Rearrangement (Hydride Shift): A hydride shift from the C-4 position to the C-3 position can occur, resulting in a more stable tertiary carbocation at C-4. However, the primary pathway to this compound involves the direct elimination from the initial carbocation and a subsequent rearrangement. A key step involves the formation of a transient carbocation at position C-5.

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule in the medium) abstracts a proton from either the C-4 or C-6 position, leading to the formation of a double bond. The formation of the conjugated diene system in this compound is thermodynamically favored.

The overall reaction is the elimination of a water molecule and the formation of two double bonds at the 3 and 5 positions of the sterol nucleus.

Factors Influencing Formation

Several factors during the refining process can influence the rate and extent of this compound formation:

-

Temperature: This is the most critical factor. Higher temperatures during deodorization and bleaching significantly accelerate the dehydration reaction.

-

Time: Longer processing times at elevated temperatures lead to higher concentrations of this compound.

-

Acidity: The presence of acid catalysts, such as those in activated bleaching earths, promotes the protonation of the hydroxyl group, thereby facilitating the dehydration reaction.

-

Initial β-sitosterol Concentration: A higher initial concentration of β-sitosterol in the crude oil will naturally lead to a higher potential for this compound formation.

Occurrence in Food Products

This compound is predominantly found in refined vegetable oils and products containing them. Its concentration can vary widely depending on the type of oil and the severity of the refining process.

Quantitative Data

The following table summarizes the typical concentrations of this compound found in various food matrices.

| Food Matrix | Type | Concentration Range (mg/kg) | References |

| Olive Oil | Extra Virgin | < 0.15 | |

| Refined | 0.5 - 15 | ||

| Pomace Oil (Refined) | Can exceed 20 | ||

| Other Vegetable Oils | Refined Soybean Oil | 2.0 - 10.0 | |

| Refined Sunflower Oil | 1.0 - 8.0 | ||

| Refined Rapeseed Oil | 1.0 - 15.0 | ||

| Processed Foods | Margarine and Spreads | Variable (depends on refined oil content) | |

| Fried Foods | Variable (depends on frying oil) | ||

| Baked Goods | Variable (depends on shortening/oil used) |

Note: Data for processed foods is highly variable and dependent on the formulation and processing conditions.

Analytical Methodologies

The accurate quantification of this compound is crucial for its use as a quality and authenticity marker. The official methods for its determination are provided by the International Olive Council (IOC) and the American Oil Chemists' Society (AOCS). These methods are generally based on gas chromatography.

Experimental Protocol: Determination of Stigmastadienes in Vegetable Oils (Based on IOC/T.20/Doc. No 11)

This method is applicable to vegetable oils with a stigmastadiene content between 0.01 and 4.0 mg/kg.

4.1.1. Principle

The method involves the saponification of the oil sample, extraction of the unsaponifiable matter, separation of the steroidal hydrocarbon fraction by column chromatography, and subsequent analysis by capillary gas chromatography with flame ionization detection (GC-FID).

4.1.2. Reagents and Materials

-

Potassium hydroxide solution (2 M in ethanol)

-

Ethanol, 96% (v/v)

-

n-Hexane, for chromatography

-

Silica gel 60 (70-230 mesh) for column chromatography

-

Anhydrous sodium sulfate

-

Cholesta-3,5-diene (internal standard), stock solution (e.g., 200 mg/L in hexane) and working standard solution (e.g., 20 mg/L in hexane)

-

Glass column for chromatography (e.g., 1.5 cm internal diameter, 30 cm length)

-

Round-bottom flasks, separatory funnels, rotary evaporator

-

Gas chromatograph equipped with a capillary column (e.g., 5% phenylmethylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) and a flame ionization detector (FID)

4.1.3. Procedure

-

Saponification:

-

Weigh approximately 20 g of the oil sample into a 250 mL round-bottom flask.

-

Add a known amount of the internal standard solution (cholesta-3,5-diene).

-

Add 75 mL of 2 M ethanolic potassium hydroxide solution.

-

Reflux the mixture for 1 hour.

-

-

Extraction of the Unsaponifiable Matter:

-

After cooling, transfer the solution to a 1 L separatory funnel.

-

Add 200 mL of distilled water and 200 mL of n-hexane.

-

Shake vigorously for 1 minute and allow the layers to separate.

-

Collect the upper hexane layer.

-

Repeat the extraction of the aqueous layer twice more with 200 mL portions of n-hexane.

-

Combine the hexane extracts and wash them with 100 mL portions of ethanol/water (1:1 v/v) until the washings are neutral to phenolphthalein.

-

Dry the hexane solution over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to dryness under reduced pressure in a rotary evaporator.

-

-

Column Chromatography Separation:

-

Prepare a silica gel column by slurrying 20 g of silica gel in n-hexane and pouring it into the glass column.

-

Dissolve the unsaponifiable matter in a small volume of n-hexane and apply it to the top of the column.

-

Elute the column with 250-300 mL of n-hexane.

-

Collect the eluate containing the steroidal hydrocarbons.

-

Evaporate the solvent to a small volume (approximately 1 mL).

-

-

Gas Chromatographic Analysis:

-

GC Conditions (Typical):

-

Injector Temperature: 300 °C

-

Detector Temperature: 320 °C

-

Oven Temperature Program: Start at 235 °C, hold for 6 minutes, then ramp at 2 °C/min to 285 °C.

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Injection Volume: 1 µL

-

-

Inject the concentrated sample into the gas chromatograph.

-

Identify the peaks corresponding to the internal standard (cholesta-3,5-diene) and this compound based on their retention times relative to a standard mixture.

-

Quantify the amount of this compound using the internal standard method.

-

Significance in Food Chemistry and Quality Control

The presence and concentration of this compound are of paramount importance in the food industry for several reasons:

-

Authenticity and Quality Control: As previously mentioned, it is a key marker for detecting the adulteration of virgin olive oil with refined olive oil. Regulatory bodies in many countries have set maximum limits for stigmastadienes in different grades of olive oil.

-

Indicator of Thermal Processing: The level of this compound can provide insights into the severity of the refining process that an oil has undergone.

-

Process Optimization: For oil refiners, monitoring the formation of stigmastadienes can be a tool to optimize refining conditions to minimize the formation of undesirable byproducts while achieving the desired quality of the final product.

Conclusion

This compound, while a minor component in the vast landscape of food chemistry, plays a crucial role as a process-induced contaminant that serves as a powerful indicator of food quality and authenticity. A thorough understanding of its formation, occurrence, and analytical determination is essential for researchers, quality control professionals, and regulatory bodies in the food industry. The methodologies and data presented in this guide provide a solid foundation for further research and application in ensuring the integrity of food products, particularly high-value edible oils. As analytical techniques continue to evolve, the precision and sensitivity of this compound detection will likely improve, further solidifying its role as a key marker in food science.

References

- 1. Formation of this compound in olive oil during deodorization and/or physical refining using nitrogen as stripping gas | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. The acid-catalyzed hydration we learned here in Chapter 8 is reve... | Study Prep in Pearson+ [pearson.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scielo.br [scielo.br]

The Telltale Marker: A Technical Guide to Stigmasta-3,5-diene in Virgin Olive Oil Authenticity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of stigmasta-3,5-diene as a critical marker in assessing the authenticity of virgin olive oil. Adulteration of this high-value commodity with refined oils poses a significant challenge to both consumers and the industry. The presence of this compound serves as a reliable indicator of refining processes, offering a robust method for quality control and fraud detection. This document outlines the formation of this compound, detailed experimental protocols for its analysis, and the interpretation of quantitative data.

Introduction: The Chemistry of Deception

Virgin olive oil, prized for its sensory attributes and health benefits, is produced solely through mechanical means under controlled temperatures. In contrast, refined olive oil undergoes processes such as bleaching and deodorization at high temperatures to remove undesirable flavors and colors. These harsh conditions induce chemical alterations in the oil's minor components, notably the sterols.

This compound is a steroid hydrocarbon formed primarily from the dehydration of β-sitosterol, the most abundant phytosterol in olive oil.[1] This reaction is catalyzed by the acidic environment of bleaching earths and the high temperatures applied during deodorization, making this compound a specific marker for refining.[1] Consequently, its presence in an oil labeled as "virgin" or "extra virgin" is a clear indication of adulteration with refined oil.

Formation of this compound

The formation of this compound is a direct consequence of the refining process. The acidic clay used in the bleaching step, coupled with the high temperatures of deodorization (typically >200°C), facilitates the elimination of a water molecule from the β-sitosterol structure, leading to the formation of a conjugated diene system.

Caption: Formation of this compound from β-sitosterol.

Quantitative Analysis of this compound

The concentration of this compound is a key differentiator between virgin and refined olive oils. Regulatory bodies such as the International Olive Council (IOOC) and the European Union have established maximum limits for this compound in virgin olive oils.

| Oil Category | Typical this compound Concentration (mg/kg) | Regulatory Limit (mg/kg) |

| Extra Virgin Olive Oil | Not detectable (<0.01) | ≤ 0.15 |

| Virgin Olive Oil | Low levels, close to detection limit | ≤ 0.15 |

| Refined Olive Oil | 0.3 - 0.9 | Not applicable |

| Olive Pomace Oil | Can be significantly higher than refined olive oil | Not applicable |

| Adulterated Virgin Olive Oil | Dependent on the percentage of refined oil added | Exceeds virgin olive oil limits |

Data compiled from multiple sources.[1][2]

Experimental Protocol: Determination of this compound

The official methods for the determination of this compound, such as the AOCS Official Method Cd 26-96 and the method prescribed by the International Olive Council (COI/T.20/Doc. No 11), involve a multi-step procedure.[3]

Principle

The method consists of the isolation of the unsaponifiable matter, separation of the steroidal hydrocarbon fraction by column chromatography on silica gel, and subsequent analysis by capillary gas chromatography with a flame ionization detector (GC-FID).

Reagents and Materials

-

Olive oil sample

-

Cholesta-3,5-diene: Internal standard

-

Potassium hydroxide (KOH): For saponification

-

Ethanol (96% v/v): Solvent for saponification

-

n-Hexane: Chromatography grade, for extraction and elution

-

Sodium sulfate (anhydrous): For drying

-

Silica gel 60 (70-230 mesh): For column chromatography

-

Glass chromatography column (1.5 cm i.d. x 50 cm length)

-

Gas chromatograph (GC) with FID

-

Fused silica capillary column (e.g., 5% phenylmethylsilicone, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure

-

Saponification:

-

Weigh approximately 20 g of the olive oil sample into a flask.

-

Add a known amount of the internal standard (cholesta-3,5-diene) solution.

-

Add a solution of 2M ethanolic potassium hydroxide.

-

Reflux the mixture for 30-60 minutes.

-

-

Extraction of Unsaponifiable Matter:

-

After cooling, transfer the mixture to a separating funnel.

-

Extract the unsaponifiable matter three times with n-hexane.

-

Wash the combined hexane extracts with a water:ethanol (1:1) solution until neutral.

-

Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.

-

Apply the concentrated unsaponifiable matter to the top of the column.

-

Elute with n-hexane. The first fraction containing this compound is collected. Saturated hydrocarbons are eluted first and discarded, while more polar compounds like squalene are retained on the column.

-

Evaporate the collected fraction to a small volume.

-

-

Gas Chromatographic Analysis:

-

Inject an aliquot of the concentrated fraction into the GC-FID.

-

GC Parameters (Typical):

-

Injector Temperature: 300 °C

-

Detector Temperature: 320 °C

-

Oven Temperature Program: Isothermal at 235 °C for 6 minutes, then ramp to 285 °C at 2 °C/minute.

-

Carrier Gas: Helium or Hydrogen

-

Injection Volume: 1 µL

-

-

Calculation

The concentration of this compound is calculated by comparing the peak area of the analyte to that of the internal standard.

Caption: Experimental workflow for stigmastadiene analysis.

Critical Considerations and Troubleshooting

-

Isomer Co-elution: this compound may co-elute with a minor isomer. If the chromatographic column has very high resolving power, two separate peaks may appear. In such cases, the areas of both peaks should be summed for accurate quantification.

-

Interference from Squalene: Inadequate separation during column chromatography can lead to the co-elution of squalene, which can interfere with the analysis. The presence of a large peak at a retention time approximately 1.5 minutes lower than the internal standard may indicate poor separation.

-

Column Polarity: The choice of GC column is crucial. A less polar column may be necessary to ensure the correct elution order of the internal standard and this compound.

-

Method Sensitivity: The official methods are reliable for concentrations between 0.01 and 4.0 mg/kg. For samples with higher concentrations, dilution or the application of a different method may be required.

Conclusion

The analysis of this compound is an indispensable tool for ensuring the authenticity of virgin olive oil. Its formation is intrinsically linked to the refining process, making it a definitive marker of adulteration. The standardized analytical methods, though requiring careful execution, provide reliable and quantifiable results that are crucial for regulatory compliance and consumer protection. For researchers and professionals in related fields, understanding the principles and practicalities of this compound analysis is fundamental to upholding the quality and integrity of this valuable product.

References

Methodological & Application

Application Note: Quantification of Stigmasta-3,5-diene in Olive Oil using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Stigmasta-3,5-diene is a steroidal hydrocarbon formed from the dehydration of β-sitosterol, a major phytosterol in olive oil, during refining processes involving high temperatures and bleaching earths.[1][2] Its presence and concentration are key indicators of the addition of refined olive oil to virgin olive oil, making its accurate quantification crucial for assessing olive oil authenticity and quality.[3][4] Virgin olive oils, produced solely by mechanical means under low-temperature conditions, should not contain significant levels of this compound.[1] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of this compound in olive oil, based on established official methods.

Experimental Workflow

The analytical workflow for the quantification of this compound in olive oil involves sample preparation, including saponification and extraction of the unsaponifiable matter, followed by column chromatography cleanup to isolate the steroidal hydrocarbon fraction. The final determination and quantification are performed by GC-MS analysis using an internal standard.

Detailed Experimental Protocol

This protocol is based on the International Olive Council (IOC) method for the determination of stigmastadienes in vegetable oils.

1. Materials and Reagents

-

Olive oil sample

-

Cholesta-3,5-diene (Internal Standard, IS), >99% purity

-

Potassium hydroxide (KOH)

-

Ethanol, 96% (v/v)

-

Hexane, chromatography grade

-

Anhydrous sodium sulfate

-

Silica gel 60 (70-230 mesh) for column chromatography

-

Glass wool

2. Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Heating mantle with reflux condenser

-

Separatory funnels (250 mL)

-

Glass chromatography column (1.5 cm i.d. x 50 cm length)

-

Rotary evaporator

-

Analytical balance

3. Preparation of Solutions

-

Alcoholic Potassium Hydroxide Solution (10% w/v): Dissolve 50 g of KOH in 10 mL of distilled water and make up to 500 mL with ethanol. Store in a dark, well-stoppered bottle.

-

Internal Standard Stock Solution (200 mg/L): Accurately weigh 10 mg of cholesta-3,5-diene and dissolve in 50 mL of hexane.

-

Internal Standard Working Solution (20 mg/L): Dilute the stock solution 1:10 with hexane.

4. Sample Preparation (Unsaponifiable Matter Extraction)

-

Weigh approximately 20 g of the olive oil sample into a 250 mL flask.

-

Add 1 mL of the internal standard working solution (20 µg of cholesta-3,5-diene).

-

Add 75 mL of 10% alcoholic KOH solution.

-

Attach a reflux condenser and heat the mixture to a gentle boil for 30 minutes.

-

Remove from heat, add 100 mL of distilled water, and allow to cool slightly.

-

Transfer the solution to a separatory funnel and extract the unsaponifiable matter three times with 100 mL portions of hexane.

-

Combine the hexane extracts and wash with 100 mL portions of ethanol/water (1:1 v/v) until the washings are neutral to phenolphthalein.

-

Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure using a rotary evaporator.

5. Column Chromatography Cleanup

-

Prepare a silica gel column by making a slurry of 15 g of silica gel in hexane and pouring it into the chromatography column.

-

Add a small layer of anhydrous sodium sulfate to the top of the silica gel.

-

Dissolve the residue from step 4.8 in a small volume of hexane and apply it to the column.

-

Elute the steroidal hydrocarbons with 150-200 mL of hexane.

-

Collect the eluate and evaporate to a final volume of approximately 1 mL.

6. GC-MS Analysis

-

GC Conditions:

-

Injector: Splitless, 280-300 °C

-

Oven Temperature Program: 100 °C (2 min), then ramp at 15 °C/min to 180 °C, then at 5 °C/min to 250 °C, and finally at 20 °C/min to 320 °C (hold for 12 min). (Note: The temperature program may need to be optimized based on the specific column and instrument).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan m/z 50-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

7. Identification and Quantification

-

The retention time for the internal standard (cholesta-3,5-diene) is approximately 19 minutes, and this compound has a relative retention time of about 1.29.

-

Quantification is performed by calculating the ratio of the peak area of this compound to the peak area of the internal standard.

-

The concentration of this compound is calculated using the following formula:

-

This compound (mg/kg) = (As x Mc) / (Ac x Mo)

-

As = Peak area of this compound

-

Ac = Peak area of the internal standard (cholesta-3,5-diene)

-

Mc = Mass of the internal standard added (in µg)

-

Mo = Mass of the olive oil sample (in g)

-

-

Quantitative Data Summary

The concentration of this compound is a critical parameter for classifying olive oil. The table below summarizes typical values found in different types of olive oil.

| Olive Oil Type | Typical this compound Concentration (mg/kg) | Reference |

| Extra Virgin Olive Oil | Not detected (< 0.01) to < 0.15 | |

| Virgin Olive Oil | Not detected to < 0.15 | |

| Refined Olive Oil | 0.3 - 0.9 | |

| Olive-Pomace Oil | Can exceed 1.0 | |

| Partly Refined Olive Oil | ~ 0.63 |

Note: The limits for this compound can be subject to regulation and may vary. The International Olive Oil Council (IOOC) has set a limit of 0.15 mg/kg for extra virgin olive oils.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in olive oil. The sample preparation involving saponification and column chromatography is essential for removing interfering compounds and isolating the target analytes. Accurate quantification using an internal standard allows for the detection of adulteration of virgin olive oils with refined oils, ensuring product quality and authenticity. This method is suitable for routine analysis in quality control laboratories.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Stigmasta-3,5-diene Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-3,5-diene is a steroidal hydrocarbon that can be formed from the dehydration of β-sitosterol, a common phytosterol found in various plant materials and oils. Its presence and concentration can be an indicator of thermal treatment or refining processes in products like olive oil.[1][2] Accurate and robust analytical methods are crucial for the quantification of this compound for quality control and research purposes. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method performance characteristics.

Experimental Protocols

Sample Preparation

The sample preparation procedure aims to extract this compound from the sample matrix and remove interfering substances. A typical procedure for oil samples involves the following steps:

-

Saponification and Extraction of Unsaponifiable Matter:

-

Weigh approximately 20 g of the oil sample into a flask.

-

Add an internal standard solution (e.g., cholesta-3,5-diene in hexane) to the sample.[2]

-

Add a solution of potassium hydroxide in ethanol and reflux the mixture to saponify the triglycerides.

-

After cooling, extract the unsaponifiable matter using a suitable organic solvent such as n-hexane.[2]

-

Wash the organic phase with water and ethanol-water mixtures to remove soaps and other impurities.

-

Evaporate the solvent to obtain the unsaponifiable residue.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Dissolve the unsaponifiable residue in a small volume of the mobile phase or n-hexane.

-

Use a silica gel SPE cartridge to isolate the steroidal hydrocarbon fraction.[1]

-

Condition the cartridge with n-hexane.

-

Load the sample onto the cartridge.

-

Wash the cartridge with n-hexane to remove less polar compounds.

-

Elute the this compound fraction with a suitable solvent mixture, such as n-hexane containing a small percentage of a more polar solvent.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

-

HPLC Method

A normal-phase HPLC method is commonly employed for the separation of this compound.

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Agilent 1220 Infinity Mobile LC Solution or equivalent |

| Column | Supelcosil LC-Si, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient of n-hexane and diethyl ether is often used. A typical gradient could be: 0-17 min, 100% n-hexane; 17-18 min, linear gradient to 92:8 n-hexane:diethyl ether. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detector | UV-Vis Detector |

| Detection Wavelength | 217.6 nm or 235 nm |

Internal Standard:

The use of an internal standard, such as cholesta-3,5-diene, is recommended for accurate quantification to compensate for variations in sample preparation and injection volume.

Data Presentation

Table 1: Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.5 pg injected |

| Limit of Quantification (LOQ) | ~1.5 pg injected |

| Retention Time | Dependent on specific chromatographic conditions, but typically in the range of 10-20 minutes. |

Table 2: Example Quantitative Data for Olive Oil Samples

| Sample Type | This compound Concentration (mg/kg) |

| Virgin Olive Oil | Not Detected |

| Partly Refined Olive Oil | 0.63 |

Mandatory Visualization